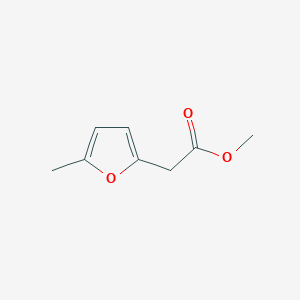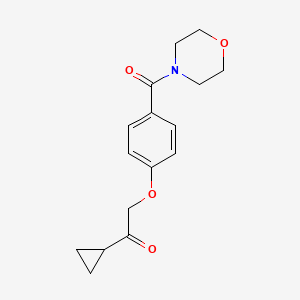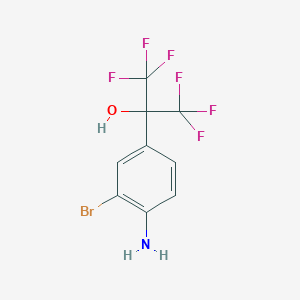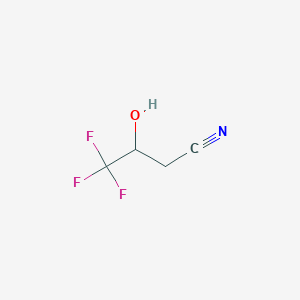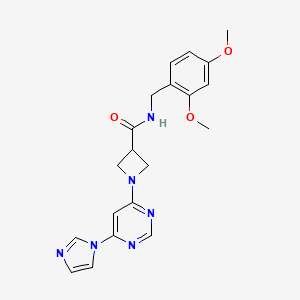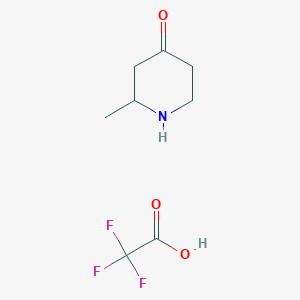![molecular formula C18H16ClN3OS B2484078 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-46-3](/img/structure/B2484078.png)
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves efficient synthetic methodologies that exploit the reactivity of functional groups to construct new heterocycles. For instance, Mohamed et al. (2020) detailed the straightforward synthesis of a closely related compound, highlighting an efficient methodology for creating new heterocyclic compounds with potential insecticidal activity (Mohamed et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features complex interactions such as hydrogen bonds and π-π interactions. Mo et al. (2011) explored the molecular structure of a similar compound, revealing the presence of intermolecular N—H⋯N hydrogen bonds and C—H⋯π interactions, which contribute to the stability of the compound's crystalline structure (Mo et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving thiadiazoles include oxidative dimerization and cyclization processes. Takikawa et al. (1985) reported on the preparations of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the versatility of thiadiazoles in chemical synthesis through various electrophilic reactions (Takikawa et al., 1985).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including their crystalline structure and conformation, play a crucial role in their chemical behavior and potential applications. The study by Mo et al. (2011) on the crystal structure of a related compound provides insights into the physical properties that influence the compound's stability and interactions (Mo et al., 2011).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are influenced by their molecular structure and functional groups. The reactivity and potential applications of these compounds are often studied through their chemical properties, including electrophilic reactions and cyclization processes, as demonstrated in the research by Takikawa et al. (1985) (Takikawa et al., 1985).
科学的研究の応用
Synthesis and Chemical Transformations
- Thiadiazole derivatives, including compounds structurally related to 2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, are synthesized for various chemical studies. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides demonstrates the chemical versatility of thiadiazole compounds (Takikawa et al., 1985). Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for the synthesis of novel heterocyclic compounds shows the potential for creating new compounds with insecticidal activity (Mohamed et al., 2020).
Biological Applications
- Thiadiazole derivatives are explored for their potential biological applications. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity against various cancer cell lines highlight the therapeutic potential of these compounds (Ravinaik et al., 2021).
Material Science and Photophysical Properties
- The study of photophysical properties and synthesis of novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles indicates the applicability of thiadiazole derivatives in material science, particularly in the development of new fluorescent materials with potential applications in optical devices and sensors (Zhang et al., 2017).
特性
IUPAC Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-8-11(2)15(12(3)9-10)17-21-22-18(24-17)20-16(23)13-6-4-5-7-14(13)19/h4-9H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNNTJSEPJERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

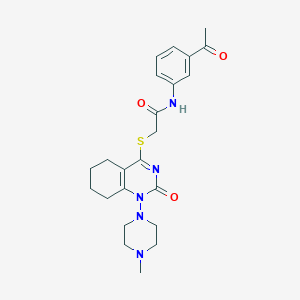
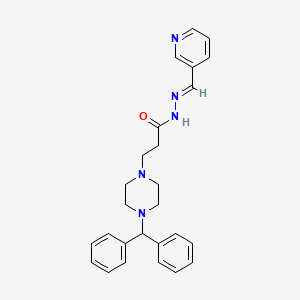
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
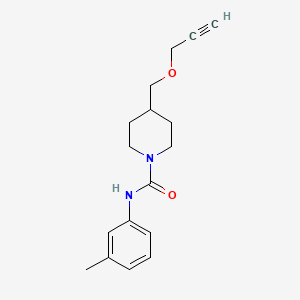
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
